4-N-PENTYLPHENOL-D16

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

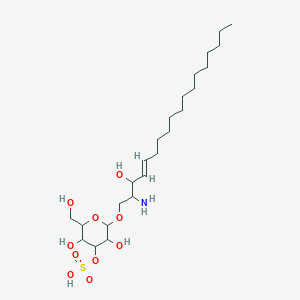

4-N-Pentylphenol-D16, also known as 4-n-Pentylphenol (4-PP), is a synthetic phenolic compound that has found use in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 198.25 g/mol and a melting point of approximately 85°C. 4-PP is a useful tool for studying the structure and function of biological molecules, as well as for elucidating the mechanism of action of various compounds.

Mechanism of Action

The mechanism of action of 4-PP is not fully understood, but it is believed to interact with proteins and other biological molecules. Specifically, 4-PP is thought to bind to the active sites of proteins, thereby disrupting their function. It is also thought to interact with the cell membrane, altering its permeability and affecting the transport of other molecules across the membrane.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-PP are not fully understood, but it is believed to have a toxic effect on cells. It has been shown to induce oxidative stress and cell death in cultured cells, and to disrupt the normal functioning of the cell membrane. In addition, 4-PP has been shown to induce changes in the expression of certain genes, suggesting that it may affect gene expression.

Advantages and Limitations for Lab Experiments

4-PP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. In addition, it is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, 4-PP can be toxic to cells, and it has been shown to induce oxidative stress, so caution should be taken when using it in experiments.

Future Directions

There are a number of potential future directions for research into 4-PP. These include further studies into the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research could be conducted into the structure and function of proteins and other biological molecules that interact with 4-PP, as well as into the effects of environmental pollutants on biological systems. Finally, research could be conducted into the use of 4-PP in drug development and other therapeutic applications.

Synthesis Methods

4-PP can be synthesized through a variety of methods, including the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis involves the reaction of 4-chlorophenol with 1-pentanol in the presence of a base such as sodium hydroxide. The Mitsunobu reaction involves the reaction of 4-chlorophenol with 1-pentanol and a catalytic amount of triphenylphosphine oxide. Both methods yield 4-PP in high yields.

Scientific Research Applications

4-PP has been used in a variety of scientific research applications, including the study of the structure and function of biological molecules. It has been used to study the interactions between proteins and small molecules, as well as to elucidate the mechanism of action of various compounds. 4-PP has also been used to study the effects of environmental pollutants on biological systems, and to investigate the effects of drugs on the central nervous system.

properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-N-PENTYLPHENOL-D16 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "4-bromophenol-D16", "n-pentylmagnesium bromide", "diethyl ether", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Preparation of 4-bromophenol-D16 by reacting phenol-D16 with bromine in the presence of sulfuric acid.", "Step 2: Preparation of 4-pentylphenol-D16 by reacting 4-bromophenol-D16 with n-pentylmagnesium bromide in diethyl ether.", "Step 3: Purification of 4-pentylphenol-D16 by washing with water, drying with magnesium sulfate, and evaporating the solvent.", "Step 4: Preparation of 4-N-PENTYLPHENOL-D16 by reacting 4-pentylphenol-D16 with sodium hydroxide in water and extracting with diethyl ether.", "Step 5: Purification of 4-N-PENTYLPHENOL-D16 by washing with water, drying with sodium sulfate, and evaporating the solvent." ] } | |

CAS RN |

1219805-40-9 |

Molecular Formula |

C11D16O |

Molecular Weight |

180.34 |

synonyms |

4-N-PENTYLPHENOL-D16 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)

![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B1148517.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)